1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one
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Overview
Description
1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The imidazo[1,5-a]pyridine scaffold is known for its broad range of biological activities, making it a valuable target in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one can be achieved through several methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another method includes the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone
- 1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone
- 2-Acetylpyrido[3,4-d]imidazole
Uniqueness
1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-imidazo[1,5-a]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-4-10-6-11(9)5-8/h2-6H,1H3 |
InChI Key |
SKLIUCYWQZTZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=NC=C2C=C1 |
Origin of Product |
United States |
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